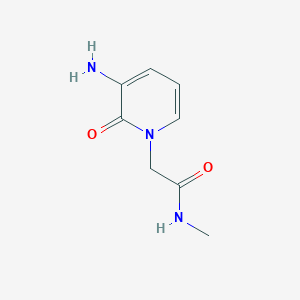

2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide

Description

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(3-amino-2-oxopyridin-1-yl)-N-methylacetamide |

InChI |

InChI=1S/C8H11N3O2/c1-10-7(12)5-11-4-2-3-6(9)8(11)13/h2-4H,5,9H2,1H3,(H,10,12) |

InChI Key |

LJPZBSQVBVYULB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN1C=CC=C(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

- Oxidation: The compound can be oxidized to form various oxidized derivatives.

- Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

- Substitution: The amino and amide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

- Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

- Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties

Abstract

A straightforward and efficient methodology has been developed for the synthesis of 3-cyano-2-pyridones via the C–C and C–N bond formation processes. A total of 51 diverse 3-cyano-2-pyridone derivatives were obtained in moderate to excellent yields. This reaction featured advantages such as a metal-free process, wide functional group tolerance, simple operation, and mild conditions. A plausible mechanism for the reaction was proposed. 3-cyano-2-pyridones as ricinine analogues for insecticidal properties were evaluated, and the compound 3ci (LC 50 = 2.206 mg/mL) showed the best insecticidal property.

Optimization of the Reaction Conditions

In an initial effort, the investigation began with the cascade cycloaddition of 1,3-diphenylprop-2-yn-1-one 1aa and 2-cyano- N-methylacetamide 2aa in 1,4-dioxane in the presence of K2CO3 as a base at 100 °C for 8 h (Table 1). To delight, the preliminary result showed the desired product 3aa was obtained with an 81% yield (entry 1). The yield was decreased when the transition-metal-free reaction was conducted with Na2CO3 or Cs2CO3 instead of K2CO3 (entries 2–3). Moreover, various kinds of bases were screened, whereas no reaction or trace transformation was observed, neither strong inorganic bases such as NaOH, NaH, EtONa, LiO Bu, NaO t Bu, and KO t Bu (entries 4–9) nor organic bases including Et t 3N, DBU, and DABCO (entries 10–12) involving the transformation. Further investigation showed that this reaction was highly solvent-dependent (entries 13–19). When the reaction was carried out in DMSO, DMF, and NMP, an acceptable yield of 3aa was detected (entries 13–15). However, other solvents, such as CH3CN, toluene, THF, and EtOH, afforded only a trace amount of the desired product 3aa (entries 16–19). Finally, decreasing the amount of K2CO3 lowered the yield (entry 20), while no obvious deviation was observed when the loading of K2CO3 was increased (entries 21–22). On the basis of the above results, the optimal conditions for this transformation were obtained as follows: K2CO3 (1.2 equiv.) in 1,4-dioxane at 100 °C for 8 h.

Table 1. Optimization of the Reaction Conditions

| Entry | Base | Solvent | Yield(%) b |

|---|---|---|---|

| 1 | K2CO3 | 1,4-dioxane | 81 |

| 2 | Na2CO3 | 1,4-dioxane | 70 |

| 3 | Cs2CO3 | 1,4-dioxane | 74 |

| 4 | NaOH | 1,4-dioxane | Trace |

| 5 | NaH | 1,4-dioxane | Trace |

| 6 | EtONa | 1,4-dioxane | Trace |

| 7 | LiO But | 1,4-dioxane | NR |

| 8 | NaO But | 1,4-dioxane | Trace |

| 9 | KO But | 1,4-dioxane | Trace |

| 10 | Et3N | 1,4-dioxane | NR |

| 11 | DBU | 1,4-dioxane | NR |

| 12 | DABCO | 1,4-dioxane | NR |

| 13 | K2CO3 | DMSO | 54 |

| 14 | K2CO3 | DMF | 66 |

| 15 | K2CO3 | NMP | 50 |

| 16 | K2CO3 | CH3CN | Trace |

| 17 | K2CO3 | Toluene | Trace |

| 18 | K2CO3 | THF | Trace |

| 19 | K2CO3 | CH3OH | Trace |

| 20 c | K2CO3 | 1,4-dioxane | 45 |

| 21 d | K2CO3 | 1,4-dioxane | 83 |

| 22 e | K2CO3 | 1,4-dioxane | 85 |

Reaction conditions: a 1aa (0.6 mmol), 2aa (0.5 mmol), and base (1.2 mmol) in 2.0 mL of solvent at 100 °C for 8 h under N2.

Isolated yield based on b 2aa .

1.0 equiv. K c 2CO3.

1.5 equiv. K d 2CO3.

2.5 equiv. K e 2CO3. NR = no reaction. DMSO = dimethyl-sulfoxide, DMF = N,N-dimethylformamide, THF = tetrahydrofuran, DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene, DABCO = triethylenediamine.

Scope of the Reaction

With the optimum conditions in hand, the generality and scope of this metral-free cascade reaction of ynones and 2-cyanoacetamides were explored, and the results are shown in Table 2. Firstly, the scope of alkynones with substituents in Ar–R1 (entries 2–20) was studied. The reaction shows preference for electron-rich alkynones (Me, OMe) (entries 2–6), which provided the corresponding products in relatively higher yields than their counterparts bearing electron-withdrawing groups (F, Cl, Br, I, CF3) (entries 7–20). Compared to the yield of 3ab and the yield of 3ad (87% vs. 73%), we found that the steric hindrance influenced this reaction. Particularly, a 2-naphthyl-substituted substrate could also be subjected to the reaction, and the corresponding product, 3au , was obtained with a 90% yield. Moreover, both alkyl- and heterocyclyl involving-alkynones were also suitable candidates for this transformation, and the corresponding products, 3av , 3aw , and 3ax were obtained in 83%, 76%, and 84% yields, respectively.

Table 2. Scope of the Reaction

| Entry | R1 | R2 | R3 | 3 | Yield(%) b |

|---|---|---|---|---|---|

| 1 | Ph | Ph | Me | 3aa | 81 |

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The amino and amide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to two analogs with overlapping functional groups but distinct structural modifications (Table 1).

Table 1: Comparative Analysis of Key Compounds

Functional Group Analysis and Implications

The N-methylacetamide group contributes to moderate polarity, balancing solubility and lipophilicity .

2-Cyano-N-[(methylamino)carbonyl]acetamide: The cyano group introduces electron-withdrawing properties, which could increase metabolic stability but also reactivity. The methylaminocarbonyl moiety adds polarity, though the smaller molecular size (141.13 g/mol) may limit steric hindrance .

Morpholine Sulfonyl Derivative :

- The morpholine-4-sulfonyl group significantly increases molecular weight (405.50 g/mol) and polarity, likely enhancing aqueous solubility. The 3-methylphenyl substituent introduces aromatic hydrophobicity, which might improve membrane permeability .

Biological Activity

The compound 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide is a derivative of dihydropyridine, a structural motif known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and the underlying mechanisms of action.

- IUPAC Name: this compound

- Molecular Formula: C₇H₉N₃O₂

- Molecular Weight: 167.17 g/mol

- CAS Number: 908341-21-9

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Various studies have demonstrated that derivatives of dihydropyridine possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal activities against various pathogens .

- Anticancer Potential : There is growing evidence supporting the anticancer properties of dihydropyridine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, particularly in breast cancer models like MDA-MB-231 . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

- Cytotoxic Effects : The cytotoxicity of related compounds has been evaluated through various assays, revealing that certain derivatives can significantly inhibit cell growth in cancerous tissues. For example, studies have reported IC50 values indicating effective inhibition at low concentrations .

Study on Antimicrobial Activity

A study conducted on a series of dihydropyridine derivatives found that several compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis revealed that substitutions at specific positions on the dihydropyridine ring enhanced antimicrobial efficacy.

Anticancer Activity Evaluation

In another study focusing on the anticancer properties of dihydropyridine derivatives, researchers synthesized a variety of compounds and tested their effects on different cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions showed increased cytotoxicity, suggesting a potential pathway for drug development targeting cancer cells.

Data Table: Biological Activities of Dihydropyridine Derivatives

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with dihydropyridine derivatives, leading to programmed cell death.

- Modulation of Cell Signaling Pathways : Compounds may interact with various receptors or signaling molecules, altering cellular responses and promoting therapeutic effects.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide Coupling | DMF, EDC/HOBt, RT, 12h | 65 | >95% | |

| Cyclization | Ethanol, reflux, 6h | 72 | 98% |

Advanced: How can structural contradictions in biological activity data be resolved for this compound?

Answer: Discrepancies in reported activities (e.g., antimicrobial vs. anticancer effects) require:

- Comparative Assays: Standardized in vitro models (e.g., MIC for antimicrobials, IC50 in cancer cell lines) to ensure consistency .

- Structural Analysis: X-ray crystallography (using SHELXL ) or NMR to confirm stereochemistry and tautomeric forms, which influence target binding.

- Computational Modeling: Molecular docking studies to predict interactions with enzymes (e.g., kinases) or receptors, aligning with SAR data from analogs .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the dihydropyridine ring (δ 5.8–6.2 ppm for NH2) and acetamide moiety (δ 2.1 ppm for N-CH3) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (m/z 167.17 for [M+H]+) .

- X-ray Diffraction: Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .

Advanced: What mechanistic insights explain the role of the 3-amino group in modulating biological activity?

Answer:

The 3-amino group contributes to:

- Hydrogen Bonding: Facilitates interactions with catalytic residues in enzymes (e.g., bacterial dihydrofolate reductase) .

- Tautomerization: The 2-oxo-1,2-dihydropyridine core may exist in keto-enol forms, affecting solubility and membrane permeability .

- Derivatization Potential: The amino group allows for functionalization (e.g., acylations) to enhance pharmacokinetic properties .

Figure 1: Proposed hydrogen-bonding interactions with a hypothetical enzyme active site.

Advanced: How can reaction yields be improved during the introduction of the N-methylacetamide moiety?

Answer:

- Solvent Selection: DMF or THF improves nucleophilicity of the amine .

- Catalysis: DMAP (4-dimethylaminopyridine) accelerates acylation by activating carbonyl groups .

- Workflow Automation: Automated liquid handlers ensure precise stoichiometric control, reducing human error .

Q. Table 2: Catalytic Systems for Acetamide Formation

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | DMF | 78 |

| HATU | DCM | 82 |

| DMAP | THF | 85 |

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation of the dihydropyridine ring .

- Temperature: -20°C for long-term storage; room temperature leads to gradual hydrolysis of the acetamide group .

- Humidity Control: Desiccants like silica gel prevent hydrate formation, which alters solubility .

Advanced: How do structural analogs inform the design of derivatives with enhanced bioactivity?

Answer:

- Oxadiazole Substitution: Analogs with 1,2,4-oxadiazole (e.g., ) show improved metabolic stability via π-π stacking with hydrophobic pockets .

- Sulfonyl Additions: Introducing sulfonyl groups (e.g., ) enhances binding to serine proteases .

- Methyl vs. Phenyl: N-methyl minimizes steric hindrance compared to bulkier aryl groups, optimizing target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.